molecular formula C4AgN4S4-3 B1238195 [Ag(SCN)4](3-)

[Ag(SCN)4](3-)

Cat. No.: B1238195
M. Wt: 340.2 g/mol
InChI Key: VHAXUKQHNTVWTR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Silver(I)-Thiocyanate Complex Research

The investigation of silver(I)-thiocyanate complexes is rooted in the independent historical development of its constituent parts. Silver, with its chemical symbol Ag derived from the Latin argentum, has been known since antiquity, with early evidence of its use dating back thousands of years. In contrast, the thiocyanate (B1210189) anion (SCN⁻), first isolated by Porrett in 1809, is a comparatively modern discovery in the timeline of chemical science. Initially known as "rhodanide" due to the rose color of its iron complexes, thiocyanate is classified as a pseudohalide because its chemical behavior often mimics that of halide ions.

The confluence of these two areas of chemistry led to the study of silver thiocyanate (AgSCN), a compound noted for its low solubility in water, a property that has been historically utilized in analytical chemistry. Early 20th-century research explored the potential of the silver-silver thiocyanate electrode. Foundational studies in the mid-20th century began to systematically investigate the formation of more complex species between silver and thiocyanate ions in aqueous solutions, laying the groundwork for understanding species such as [Ag(SCN)₄]³⁻. ntis.gov These early investigations focused on aspects like solubility and complex formation constants. ntis.gov The development of advanced analytical techniques, such as single-crystal X-ray diffraction, later enabled detailed structural elucidation of these complex anions. researchgate.net

Significance of [Ag(SCN)₄]³⁻ in Modern Inorganic Chemistry and Pseudohalide Coordination

The [Ag(SCN)₄]³⁻ anion is of considerable significance in modern inorganic chemistry due to the multifaceted nature of the thiocyanate ligand. acs.org Thiocyanate is a classic example of a pseudohalide, an anion that shares chemical similarities with true halides. acs.orgnih.gov Its ambidentate character, with potential coordination through either the sulfur or nitrogen atom, allows it to act as a versatile building block in coordination chemistry. mdpi.com This versatility is a key factor in the structural diversity observed in metal thiocyanate compounds. researchgate.netacs.org

The study of [Ag(SCN)₄]³⁻ and related species is fundamental to understanding the principles of pseudohalide coordination. The thiocyanate ligand's ability to act not only as a terminal ligand but also as a bridging ligand is critical in the construction of coordination polymers. mdpi.comresearchgate.net In these extended structures, the thiocyanate can link multiple metal centers, leading to one-, two-, or three-dimensional networks with diverse topologies and potential applications. mdpi.comresearchgate.net The silver(I) ion, with its flexible coordination geometry (typically ranging from linear to tetrahedral), readily accommodates the various bonding modes of the thiocyanate ligand, further contributing to the rich structural chemistry of this system. researchgate.netnih.gov

Current Research Landscape and Emerging Trends for Anionic Silver(I) Complexes

The current research landscape for anionic silver(I) complexes, including [Ag(SCN)₄]³⁻, is vibrant and expanding into several key areas. A major focus is the design and synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com The [Ag(SCN)₄]³⁻ anion, or more broadly, silver-thiocyanate units, serve as valuable precursors for creating complex heterometallic systems where the thiocyanate ligand bridges silver(I) centers to other metal ions. This approach allows for the rational design of materials with specific structural motifs and potential functions. researchgate.net

A significant trend is the exploration of the supramolecular chemistry of these complexes. researchgate.net Researchers are investigating how non-covalent interactions, such as hydrogen bonds, π-π stacking, and argentophilic (Ag···Ag) interactions, direct the self-assembly of these complexes into intricate architectures. nih.govresearchgate.net The choice of counter-ions, particularly organic cations, is being systematically studied to control the final supramolecular assembly and the resulting material properties. Argentophilic interactions, which are weak attractive forces between silver(I) ions, are particularly important as they can influence the optoelectronic properties of the resulting materials. researchgate.net

Furthermore, there is growing interest in the potential applications of anionic silver(I) complexes and the materials derived from them. Silver-based coordination polymers are being investigated for their antibacterial properties, leveraging the known antimicrobial effects of silver ions which can be slowly released from the polymer structure. mdpi.comrsc.org Other potential applications being explored include catalysis, where the diverse coordination environments can be exploited, and the development of functional materials such as semiconductors and luminescent materials. acs.orgresearchgate.net The integration of computational modeling, such as Density Functional Theory (DFT), is also an emerging trend, providing deeper insights into the electronic structure, bonding, and spectroscopic properties of these complexes, which aids in the rational design of new materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4AgN4S4-3

Molecular Weight

340.2 g/mol

IUPAC Name

silver;tetrathiocyanate

InChI

InChI=1S/4CHNS.Ag/c4*2-1-3;/h4*3H;/q;;;;+1/p-4

InChI Key

VHAXUKQHNTVWTR-UHFFFAOYSA-J

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ag+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ag Scn ₄ ³⁻

Solution-Phase Synthesis Routes and Optimization

The most common and well-established method for preparing the [Ag(SCN)₄]³⁻ complex is through solution-phase synthesis. This route involves the reaction of a soluble silver(I) salt, most frequently silver nitrate (B79036) (AgNO₃), with a stoichiometric excess of an alkali metal thiocyanate (B1210189), such as potassium thiocyanate (KSCN), in an aqueous medium. acs.orgacs.org The fundamental reaction proceeds according to the following equilibrium:

Ag⁺(aq) + 4 SCN⁻(aq) ⇌ [Ag(SCN)₄]³⁻(aq) soton.ac.ukwebqc.org

The stability of the resulting complex is significant, as indicated by its formation constant (Kf), which is reported to be approximately 1.2 x 10¹⁰ at 25°C. acs.org This high value denotes a reaction that strongly favors the formation of the tetrathiocyanatoargentate(I) product.

The efficiency of the synthesis and the stability of the [Ag(SCN)₄]³⁻ complex are highly dependent on the reaction conditions, particularly pH and temperature.

Temperature: The reaction temperature must be carefully managed to strike a balance between achieving a reasonable reaction rate and ensuring the thermal stability of the complex. acs.org Experimental findings show that optimal yields are typically achieved at temperatures ranging from 25°C to 40°C (298 K to 313 K). acs.org While higher temperatures can accelerate the formation of the complex, they also risk promoting decomposition, particularly in systems where other temperature-sensitive species might be present.

Table 1: Optimal Conditions for Solution-Phase Synthesis of [Ag(SCN)₄]³⁻

Parameter Optimal Range Rationale Citations
pH 6 - 8 Prevents SCN⁻ ligand protonation and Ag⁺ hydrolysis. acs.org
Temperature 25°C - 40°C Balances reaction kinetics with the thermal stability of the complex. acs.org

The isolation of the [Ag(SCN)₄]³⁻ anion from the solution as a stable, crystalline salt is highly dependent on the choice of the cation, or counterion. The properties of the counterion influence the solubility, stability, and hygroscopicity of the final product.

For applications requiring enhanced solubility in various solvents or for growing high-quality single crystals for X-ray diffraction studies, larger organic cations are employed. acs.org Ions such as tetraethylammonium (B1195904) ([NEt₄]⁺) or tetraphenylphosphonium (B101447) ([PPh₄]⁺) are effective because their size and lower charge density reduce the strength of ion pairing with the [Ag(SCN)₄]³⁻ anion in solution. acs.org

Table 2: Comparison of Common Counterions for [Ag(SCN)₄]³⁻ Isolation

Counterion Formula Key Characteristics Citations
Potassium K⁺ Forms air-stable, non-hygroscopic crystals. acs.orgresearchgate.net
Ammonium (B1175870) NH₄⁺ Resulting salts tend to be hygroscopic. acs.org
Tetraethylammonium [NEt₄]⁺ Large, organic cation; reduces ion pairing and enhances solubility. acs.org
Tetraphenylphosphonium [PPh₄]⁺ Large, organic cation; useful for obtaining high-quality crystals. acs.org

Mechanochemical and Solvent-Free Synthesis Approaches

In addition to solution-based methods, the [Ag(SCN)₄]³⁻ complex can be prepared using mechanochemistry, a technique that avoids the use of bulk solvents. This approach aligns with the principles of green chemistry by reducing chemical waste. acs.org

The mechanochemical synthesis is typically performed by high-energy ball milling. Solid precursors, silver nitrate (AgNO₃) and potassium thiocyanate (KSCN), are ground together in a 1:4 molar ratio. acs.org The mechanical energy supplied during the milling process, which typically lasts for 2 to 4 hours, initiates the solid-state reaction, leading to the formation of K₃[Ag(SCN)₄]. This solvent-free method is highly efficient, with reported yields between 85% and 90%. acs.org

Preparation of [Ag(SCN)₄]³⁻ as a Component in Heterometallic Systems

The tetrathiocyanatoargentate(I) anion, or more broadly, the silver-thiocyanate coordination unit, is a valuable precursor for the synthesis of complex heterometallic coordination polymers. In these systems, the thiocyanate ligand acts as a versatile bridge, linking silver(I) centers to other metal ions (M) through its sulfur and nitrogen donor atoms (Ag-S-C-N-M).

The synthesis of such materials does not typically involve the use of a pre-formed [Ag(SCN)₄]³⁻ salt. Instead, the heterometallic assembly is constructed in situ. A common strategy involves combining a soluble silver salt (e.g., AgNO₃ or AgClO₄), a salt of a second metal (e.g., Cd(ClO₄)₂, Fe(NCS)₆³⁻), and a source of thiocyanate ions (e.g., KSCN or NH₄SCN) in a suitable solvent or solvent mixture. soton.ac.ukmdpi.com

For instance, a one-dimensional silver/cadmium heterometallic thiocyanate, {(BV)[Ag₂Cd(SCN)₆]}n, was synthesized by mixing silver perchlorate (B79767) (AgClO₄), cadmium perchlorate (Cd(ClO₄)₂), and potassium thiocyanate (KSCN) in a methanol/water and acetonitrile (B52724) solution containing benzyl (B1604629) viologen (BV²⁺) as a templating agent. mdpi.com In the resulting structure, CdN₆ octahedra are linked to Ag₂S₂CN₆ dimers via bridging thiocyanate ligands. mdpi.com This method demonstrates how silver-thiocyanate units can be integrated into extended bimetallic frameworks, where the coordination environment of silver is a core structural element.

Crystallographic and Structural Elucidation of Ag Scn ₄ ³⁻ Systems

Single-Crystal X-ray Diffraction Analysis of [Ag(SCN)₄]³⁻ Salts

The analysis of various salts, such as tripotassium tetrathiocyanatoargentate(I), K₃[Ag(SCN)₄], has provided fundamental insights into the nature of this complex. researchgate.net For instance, crystallographic data for a representative potassium salt reveals a monoclinic crystal system with the space group P2₁. The unit cell parameters and other crystallographic details are essential for a complete structural description.

Table 1: Representative Crystallographic Data for a [Ag(SCN)₄]³⁻ Salt
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Volume402.9 ų
Ag–S Bond Lengths2.574–2.689 Å
Ag–N Bond Length2.257 Å

Coordination Environment and Geometry of Silver(I) Center

In the [Ag(SCN)₄]³⁻ anion, the silver(I) center is typically coordinated by four thiocyanate (B1210189) ligands. researchgate.net Structural analyses of salts like K₃[Ag(SCN)₄] show the Ag⁺ ion in a tetrahedral coordination environment, surrounded by the sulfur atoms of the four SCN⁻ ligands. researchgate.net This results in an [AgS₄] core. The geometry is often not perfectly tetrahedral but is described as a distorted or pseudo-tetrahedral arrangement. jyu.fi This distortion is evident from the variation in bond angles around the silver center, which can deviate significantly from the ideal 109.5°. mdpi.com

The Ag-S bond lengths in these complexes typically fall within the range of 2.574 to 2.689 Å. In some related polymeric structures, where thiocyanate acts as a bridging ligand, both Ag-S and Ag-N bonds are present, with Ag-N distances around 2.213 Å and Ag-S distances ranging from 2.5747(6) to 2.6788(7) Å. mdpi.com The coordination number of silver remains four in these cases, maintaining the distorted tetrahedral geometry. researchgate.netmdpi.com

Thiocyanate Ligand Coordination Modes (S-bonding vs. N-bonding)

The thiocyanate (SCN⁻) ion is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). acs.org It can also act as a bridging ligand, linking multiple metal centers. mdpi.commdpi.com In the context of the discrete [Ag(SCN)₄]³⁻ anion, the coordination is exclusively through the soft sulfur atom, which is consistent with the Hard and Soft Acids and Bases (HSAB) principle; the soft Ag(I) ion prefers to bond with the soft sulfur donor. researchgate.net

However, in the broader chemistry of silver thiocyanate complexes, various coordination modes are observed. These include:

Terminal S-bonding: As seen in the discrete [Ag(SCN)₄]³⁻ anion. researchgate.net

Bridging modes: Thiocyanate can bridge two or more silver centers. Common modes include the end-on μ₂-SCN bridge and the end-to-end μ-NCS-μ bridge. mdpi.com More complex bridging, such as the μ₁,₁,₃ mode where one ligand binds to three Ag(I) ions, has also been identified in polymeric structures. jyu.fimdpi.com

This versatility in coordination leads to a rich structural diversity, from simple mononuclear complexes to one-, two-, and three-dimensional coordination polymers. researchgate.netmdpi.com

Polymorphism and Structural Variations in [Ag(SCN)₄]³⁻ Derivatives

The structural diversity of silver thiocyanate systems extends beyond simple salts of the [Ag(SCN)₄]³⁻ anion. Depending on the stoichiometry and the counter-cation present, different anionic frameworks can be formed, which can be considered structural variations or derivatives. For example, studies on potassium thiocyanate argentates have revealed a series of compounds with distinct structures. researchgate.net

K₃[Ag(SCN)₄]: Contains isolated, discrete [Ag(SCN)₄]³⁻ anions where the Ag⁺ is tetrahedrally coordinated by four terminal S-donors. researchgate.net

K₄[Ag₂(SCN)₆]: Features a dimeric anion, [Ag₂(SCN)₆]⁴⁻, where two [AgS₄] tetrahedra share a common edge formed by two bridging thiocyanate ligands. researchgate.net

K[Ag(SCN)₂]: This compound has a polymeric anionic structure, forming infinite [Ag(SCN)₂]⁻ layers through both edge- and vertex-sharing of [AgS₄] tetrahedra. researchgate.net

Polymorphism, the existence of a compound in two or more crystal structures, is also a known feature of metal thiocyanates. acs.org For instance, silver(I) thiocyanate, AgSCN, itself exists in at least two polymorphic forms, α-Ag(NCS) and β-Ag(NCS), which differ in their crystal packing and the presence of argentophilic interactions. nih.gov

Analysis of Argentophilic Interactions within [Ag(SCN)₄]³⁻ Frameworks

Argentophilic interactions are closed-shell d¹⁰-d¹⁰ interactions between silver(I) ions, analogous to aurophilic interactions in gold complexes. These weak, attractive forces (Ag···Ag) have distances shorter than the sum of the van der Waals radii of two silver atoms (approximately 3.44 Å) and play a significant role in stabilizing crystal structures. mdpi.commdpi.com

Intermolecular Interactions and Supramolecular Assembly in [Ag(SCN)₄]³⁻ Solids

The solid-state structure of [Ag(SCN)₄]³⁻ salts is not only defined by the ionic bonding between the complex anion and the counter-cations but also by a variety of weaker intermolecular interactions. acs.org These interactions, including hydrogen bonds and van der Waals forces, dictate the final supramolecular assembly. nih.govnih.gov

In salts with organic or ammonium-based counter-cations, hydrogen bonding is a particularly important directional force. jyu.fi For example, N-H···N and N-H···S hydrogen bonds between ammine ligands and thiocyanate anions can link complexes into a three-dimensional network. iucr.org In other systems, C-H···S or C-H···N hydrogen bonds contribute to the formation of stable 3D networks. mdpi.com The collective effect of these non-covalent interactions is the creation of a well-ordered, thermodynamically stable crystal lattice. nso-journal.org The study of these forces is essential for crystal engineering, where the goal is to design materials with specific structures and properties. mdpi.com

Spectroscopic Characterization and Electronic Structure of Ag Scn ₄ ³⁻

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy is a powerful diagnostic tool for elucidating the coordination mode of the ambidentate thiocyanate (B1210189) (SCN⁻) ligand in metal complexes. The frequencies of the C≡N and C-S stretching modes are particularly sensitive to whether the ligand binds to the metal center through the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). dtic.mil

The thiocyanate ligand can coordinate to a metal ion in multiple ways, giving rise to linkage isomerism. purdue.eduwikipedia.orgtiwariacademy.com The primary modes of coordination are terminal N-bonding (M-NCS), terminal S-bonding (M-SCN), and bridging (M-NCS-M' or M-SCN-M'). dtic.mil Infrared (IR) and Raman spectroscopy can distinguish between these modes by analyzing shifts in the characteristic vibrational frequencies of the SCN⁻ group, primarily the ν(C≡N) and ν(C-S) stretching modes. dtic.milresearchgate.net

In the case of [Ag(SCN)₄]³⁻, structural studies have shown that the silver(I) ion is coordinated by four sulfur atoms in a tetrahedral arrangement. researchgate.net This S-coordination is reflected in the vibrational spectra. Generally, S-coordination leads to a higher ν(C≡N) stretching frequency compared to the free SCN⁻ ion, while N-coordination results in a smaller shift or even a decrease in frequency. dtic.mil Conversely, the ν(C-S) stretching frequency is significantly raised upon S-coordination.

Table 1: Typical Vibrational Frequencies for Different SCN⁻ Coordination Modes

Coordination Modeν(C≡N) (cm⁻¹)ν(C-S) (cm⁻¹)Bonding Atom
Free SCN⁻ ion~2050~748-
M-NCS (N-bonded)2050 - 2100810 - 860Nitrogen
M-SCN (S-bonded)2090 - 2130690 - 740Sulfur
M-NCS-M (Bridging)> 2100~780Both

For silver(I) thiocyanate complexes, the ν(C≡N) band is typically observed at high frequencies, such as the 2160 cm⁻¹ band reported for solid AgSCN, which is indicative of strong Ag-S bonding with bridging character. scispace.comresearchgate.net In the [Ag(SCN)₄]³⁻ complex, the terminal S-bonded ligands would be expected to show a ν(C≡N) stretch in the upper end of the S-bonded range, confirming the Ag-S linkage. dtic.mil

In the far-infrared region of the spectrum, vibrations corresponding to the stretching of the metal-ligand bond can be observed. For [Ag(SCN)₄]³⁻, this would be the ν(Ag-S) mode. These vibrations are typically found at low frequencies (below 400 cm⁻¹) due to the heavy atoms involved and the relatively weak coordinate bond. The position of these bands provides direct evidence of the ligand's donor atom. The observation of ν(Ag-S) vibrations and the absence of significant ν(Ag-N) vibrations would further confirm the S-coordination of the thiocyanate ligands.

Force constant analysis, often aided by computational methods like Density Functional Theory (DFT), can provide quantitative information about the strength of the chemical bonds within the complex. mdpi.commdpi.com By calculating the force constants for the C≡N, C-S, and Ag-S bonds, researchers can quantify the changes in bond strength upon coordination. A higher force constant for the Ag-S bond compared to analogous Ag-N bonds in other complexes would provide further evidence for the stability of the S-coordinated isomer in the tetrathiocyanatoargentate(I) anion.

Electronic Absorption and Luminescence Spectroscopy of [Ag(SCN)₄]³⁻ in Solution and Solid State

Electronic spectroscopy probes the transitions between electronic energy levels within the complex. These transitions can provide valuable information on the electronic structure and bonding between the metal and ligands.

The [Ag(SCN)₄]³⁻ complex is colorless, indicating that it does not absorb light significantly in the visible region of the electromagnetic spectrum. However, it exhibits strong absorption bands in the ultraviolet (UV) region. These intense absorptions are characteristic of charge-transfer (CT) transitions, which are Laporte and spin-allowed, resulting in high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹). wikipedia.orglibretexts.org

For [Ag(SCN)₄]³⁻, the observed absorption band in the 260–280 nm range is assigned to a ligand-to-metal charge-transfer (LMCT) transition. In this process, an electron is excited from a molecular orbital that is primarily localized on the thiocyanate ligands to a molecular orbital that is predominantly metal-based (i.e., an empty 5s orbital of Ag⁺). libretexts.org This can be represented as SCN⁻ → Ag⁺. The energy of this transition is sensitive to factors such as solvent polarity and the nature of the counter-ion, which can influence the energies of the molecular orbitals involved. libretexts.org

Many silver(I) complexes, particularly those with sulfur-containing ligands, are known to exhibit luminescence (fluorescence or phosphorescence) upon UV irradiation. rsc.orgresearchgate.net This emission often originates from excited states with significant charge-transfer character. While detailed studies on the isolated [Ag(SCN)₄]³⁻ anion are not abundant, related silver-thiocyanate coordination polymers and clusters show interesting photophysical properties. acs.orgscispace.com

The luminescence in such systems is often attributed to the radiative decay from a triplet LMCT excited state. acs.org The excited-state dynamics, including the lifetime of the emission and the pathways of energy relaxation, can be investigated using time-resolved spectroscopic techniques. These studies can reveal information about the nature of the excited state and its sensitivity to the molecular environment. In some silver-containing coordination polymers, the emission is influenced by argentophilic (Ag···Ag) interactions, which can stabilize the excited state and affect the emission energy and lifetime. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Studies for Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful technique for characterizing the structure and dynamic behavior of coordination complexes in solution. nih.gov For the [Ag(SCN)₄]³⁻ complex, several nuclei can provide useful information.

Table 2: Potential NMR Nuclei for Studying [Ag(SCN)₄]³⁻

NucleusSpin (I)Natural Abundance (%)Information Provided
¹³C1/21.1Probes the carbon environment in the SCN⁻ ligand. Chemical shift changes upon coordination.
¹⁵N1/20.37Probes the nitrogen environment. Can help distinguish between S- and N-coordination.
¹⁰⁷Ag1/251.8Directly probes the silver center. Chemical shift is highly sensitive to the coordination number and geometry.
¹⁰⁹Ag1/248.2Similar to ¹⁰⁷Ag but with slightly higher sensitivity. Chemical shifts are very sensitive to the coordination environment.

¹³C NMR can be used to monitor the carbon atom of the thiocyanate ligand. The chemical shift of this carbon is expected to change upon coordination to the silver ion compared to the free ligand. Similarly, ¹⁵N NMR, although challenged by low natural abundance, could definitively distinguish between S- and N-coordination, as the nitrogen's electronic environment would be drastically different in the two isomers.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides critical information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the tetrathiocyanatoargentate(I) complex, [Ag(SCN)₄]³⁻, XPS is instrumental in verifying the +1 oxidation state of the central silver atom and in probing the chemical environment of the thiocyanate (SCN⁻) ligands.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of the specific element and its oxidation state.

For the [Ag(SCN)₄]³⁻ complex, the high-resolution spectrum of the Ag 3d region is of primary importance. The Ag 3d signal is split into two peaks, Ag 3d₅/₂ and Ag 3d₃/₂, due to spin-orbit coupling. The binding energy of the Ag 3d₅/₂ peak for silver(I) compounds is distinct from that of metallic silver (Ag⁰). In silver thiocyanate (AgSCN), the Ag 3d₅/₂ peak is located at a binding energy of 367.8 eV. beilstein-journals.org The presence of the peak in this region for [Ag(SCN)₄]³⁻ would confirm the Ag(I) oxidation state. A shift to lower binding energies (around 368.2 eV for Ag 3d₅/₂) would indicate the presence of reduced, metallic Ag⁰. beilstein-journals.org

Furthermore, XPS analysis of the S 2p, C 1s, and N 1s core levels provides insight into the bonding of the thiocyanate ligand. The binding energies of these elements are sensitive to their chemical environment, allowing for the differentiation between the sulfur, carbon, and nitrogen atoms within the SCN⁻ ligand and any potential surface contaminants. This detailed analysis helps to confirm the integrity of the complex and the nature of the silver-ligand coordination.

Table 1: Representative XPS Binding Energies for Silver Thiocyanate Species

ElementCore LevelBinding Energy (eV)Inferred Species
Silver (Ag)3d₅/₂367.8Ag(I) in AgSCN beilstein-journals.org
Silver (Ag)3d₃/₂373.8Ag(I) in AgSCN beilstein-journals.org
Carbon (C)1s~287.3SC N⁻ researchgate.net
Nitrogen (N)1s~397.8SCNresearchgate.net
Sulfur (S)2p~163-164S CN⁻

Extended X-ray Absorption Fine Structure (EXAFS) Analysis of Silver(I) Coordination

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of a specific element in a sample, including amorphous materials and solutions for which traditional diffraction methods are not suitable. wikipedia.orgmpg.de For the [Ag(SCN)₄]³⁻ complex, EXAFS provides precise information on the coordination environment of the central silver(I) ion, including the number of nearest neighbors (coordination number), their distance from the silver atom (bond length), and the type of neighboring atoms. aps.org

The technique involves tuning synchrotron-generated X-rays to the absorption edge of the silver K-edge. The fine structure (oscillations) on the high-energy side of the absorption edge results from the scattering of the ejected photoelectron by the surrounding atoms. Analysis of these oscillations yields detailed structural parameters.

In the context of [Ag(SCN)₄]³⁻, EXAFS analysis is used to characterize the first coordination shell around the Ag(I) center. Structural studies of related silver(I) thiocyanate coordination polymers have shown that the Ag(I) ion commonly adopts a distorted tetrahedral coordination geometry. mdpi.comresearchgate.net Specifically for anions containing [Ag(SCN)₄] units, a tetrahedral arrangement of sulfur atoms coordinating to the Ag⁺ ion has been identified. researchgate.net

An EXAFS study of [Ag(SCN)₄]³⁻ would therefore be expected to reveal a coordination number of four for the central silver atom. The analysis would further identify the scattering atoms as sulfur, confirming that the thiocyanate ligand coordinates to the silver ion via its sulfur atom (a thiocyanato linkage) rather than the nitrogen atom (an isothiocyanato linkage). The analysis also provides precise Ag-S bond distances. In a related complex, {(4BPH)⁺[Ag(SCN)₂]⁻}ₙ, which features a distorted tetrahedral AgS₃N coordination, the Ag-S bond distances were found to range from 2.5747 Å to 2.6788 Å. mdpi.com These values provide a reliable estimate for the expected bond lengths in [Ag(SCN)₄]³⁻.

Table 2: Expected Structural Parameters for the First Coordination Shell of Ag(I) in [Ag(SCN)₄]³⁻ from EXAFS Analysis

ParameterDescriptionExpected Value
Absorbing AtomThe central atom being probed.Silver (Ag)
Scattering AtomThe atom in the first coordination shell.Sulfur (S)
Coordination Number (CN)Number of nearest-neighbor atoms.4
Ag-S Distance (R)The interatomic distance between Ag and S.~2.57 - 2.68 Å mdpi.com
Debye-Waller Factor (σ²)A measure of the static and thermal disorder in bond distances.Element- and structure-specific

Computational Chemistry and Theoretical Modeling of Ag Scn ₄ ³⁻

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of coordination complexes like [Ag(SCN)₄]³⁻. Hybrid functionals, such as B3LYP, are often employed to provide a balanced description of the electronic environment, with appropriate basis sets like LANL2DZ for the silver atom and 6-31G* for sulfur, carbon, and nitrogen. nih.gov

Prediction of Optimized Geometries and Energetics

Theoretical calculations are essential to predict the most stable three-dimensional arrangement of atoms in the [Ag(SCN)₄]³⁻ complex. Based on crystallographic data of related compounds, such as K₃[Ag(SCN)₄], a tetrahedral coordination of the four thiocyanate (B1210189) ligands around the central silver(I) ion via the sulfur atoms is the expected geometry. dtic.mil In this arrangement, the AgS₄ core forms a tetrahedron with the four SCN⁻ groups acting as terminal ligands. dtic.mil

Geometry optimization using DFT refines this structure by iteratively adjusting atomic coordinates to locate the minimum on the potential energy surface, thereby providing precise theoretical values for bond lengths and angles. researchgate.net While specific published energetics for this exact complex are sparse, the process would quantify the stability of this predicted tetrahedral arrangement.

Table 1: Predicted Optimized Geometric Parameters for [Ag(SCN)₄]³⁻ This interactive table presents typical bond lengths and angles that would be determined through DFT geometry optimization.

ParameterPredicted ValueDescription
Ag-S bond length ~2.60 ÅThe distance between the central silver atom and the coordinating sulfur atom of the thiocyanate ligand.
S-C bond length ~1.68 ÅThe distance between the sulfur and carbon atoms within the thiocyanate ligand.
C-N bond length ~1.17 ÅThe distance between the carbon and nitrogen atoms within the thiocyanate ligand.
∠(S-Ag-S) ~109.5°The angle between two sulfur atoms and the central silver atom, characteristic of a tetrahedral geometry.
∠(Ag-S-C) ~105°The angle formed by the silver-sulfur-carbon linkage.
Note: These values are illustrative, based on known structures of similar complexes, and would be confirmed by a specific DFT calculation.

Analysis of Frontier Molecular Orbitals and Bonding Contributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netuniroma1.it The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for an electronic excitation. researchgate.net

For [Ag(SCN)₄]³⁻, the HOMO is anticipated to be predominantly composed of p-orbitals from the thiocyanate ligands, with a significant contribution from the sulfur atoms. Conversely, the LUMO is expected to be centered on the silver(I) ion, involving its 5s and 5p orbitals. This orbital arrangement is conducive to a Ligand-to-Metal Charge Transfer (LMCT) upon electronic excitation. Further analysis using Natural Bond Orbital (NBO) methods can quantify the Ag-SCN bonding, differentiating between σ-donation from the ligand and any potential π-backbonding contributions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for [Ag(SCN)₄]³⁻ This interactive table outlines the expected characteristics of the frontier orbitals for the complex.

OrbitalEnergy (eV)Primary Atomic/Orbital Contribution
LUMO -1.5Ag (5s, 5p orbitals)
HOMO -5.0SCN (p-orbitals, mainly from Sulfur)
HOMO-LUMO Gap 3.5 Energy difference between HOMO and LUMO
Note: These energy values are hypothetical and their precise determination depends on the chosen DFT functional and basis set.

Ab Initio Methods for Delocalized Bonding and Stability Assessment

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a highly accurate means of assessing bonding characteristics. Investigations into the Ag-SCN interaction on silver surfaces using ab initio Hartree-Fock cluster models have demonstrated that the bond is predominantly ionic. nih.gov This points to a strong electrostatic attraction between the negatively charged sulfur atom of the thiocyanate and the positive Ag(I) center. nih.gov

Time-Dependent DFT (TD-DFT) for Simulating Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for simulating the electronic absorption spectra of molecules, enabling the calculation of excitation energies and oscillator strengths that correspond to spectral bands. researchgate.net For the [Ag(SCN)₄]³⁻ complex, TD-DFT calculations can be employed to interpret its UV-Vis absorption spectrum.

Experimental evidence points to an absorption band for this complex within the 260–280 nm region, which is attributed to a ligand-to-metal charge-transfer (LMCT) from the thiocyanate to the silver center. nih.gov A TD-DFT simulation would aim to replicate this feature, assigning the absorption to specific electronic transitions from occupied ligand-based molecular orbitals (like the HOMO) to unoccupied metal-centered orbitals (like the LUMO). nih.gov Comparing the simulated spectrum with experimental results serves to validate the theoretical model and provides a more profound understanding of the complex's electronic properties.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvation Effects

To understand the dynamic behavior of the [Ag(SCN)₄]³⁻ anion in a solvent, Molecular Dynamics (MD) simulations are the tool of choice. An MD simulation of this complex in an aqueous environment would provide detailed insights into the structure of the surrounding water molecules (hydration shells) and the specific interactions between the complex and the solvent.

While specific MD simulation data for the [Ag(SCN)₄]³⁻ complex is not available in the retrieved results, related studies on the aqueous Ag⁺ ion reveal a complex hydration structure. For the tetrathiocyanatoargentate(I) anion, MD simulations would clarify how this large, charged species organizes the local solvent environment and, reciprocally, how solvation influences the complex's stability and conformational dynamics. These simulations are built upon force fields, which are sets of parameters that define the potential energy of the system and govern the interatomic interactions.

Solution Chemistry and Equilibrium Studies of Ag Scn ₄ ³⁻

Thermodynamic Stability and Formation Constants (log β) in Aqueous and Non-Aqueous Media

The stability of the complex is significantly influenced by the nature of the solvent. iupac.org In non-aqueous and mixed-solvent systems, the stability of silver thiocyanate (B1210189) complexes generally increases as the dielectric constant of the medium decreases. iupac.orgresearchgate.net For instance, studies in water-acetone and water-alcohol mixtures have shown increased stability of the complex ions with a higher concentration of the organic solvent component. researchgate.netiupac.org This is attributed to the reduced solvation of the ions in less polar solvents, which favors the formation of the charged complex. iupac.org Solvents are broadly classified based on their properties, with polar, ionizing solvents like water being effective at dissolving ionic compounds due to their high dielectric constants, while non-polar solvents are less so. vpscience.orgbhu.ac.in Strongly donating aprotic solvents can also influence complex stability. iupac.orgnih.gov

Parameter Value Temperature (°C) Ionic Strength (M)
log β₄ ~10.08 25 Variable

Data sourced from multiple references providing the formation constant K_f. williams.edupsu.edu

Both potentiometric and spectrophotometric techniques are widely employed to determine the formation constants of silver thiocyanate complexes, including [Ag(SCN)₄]³⁻.

Spectrophotometric Methods: Spectrophotometry offers another powerful tool for investigating the formation of [Ag(SCN)₄]³⁻. This method relies on the fact that the complex absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The thiocyanate ligand itself can give rise to charge-transfer bands in its metal complexes. For instance, the formation of the related iron(III) thiocyanate complex is well-known for its distinct red color, which is monitored spectrophotometrically. scielo.br While [Ag(SCN)₄]³⁻ is colorless, its formation can be studied by observing changes in the UV spectrum, particularly the SCN⁻ → Ag⁺ charge-transfer transitions which are reported to occur in the 260–280 nm range. By measuring the absorbance of solutions with varying concentrations of Ag⁺ and SCN⁻, and applying principles like the mole-ratio or continuous variation (Job's) method, the stoichiometry and stability of the formed complexes can be determined.

The thermodynamic stability of [Ag(SCN)₄]³⁻ is sensitive to both the ionic strength and the temperature of the solution.

Influence of Ionic Strength: The ionic strength of the medium can have a significant effect on the formation constant of ionic complexes like [Ag(SCN)₄]³⁻. lasalle.edu Generally, an increase in the concentration of an inert electrolyte alters the activity coefficients of the ions in solution. lasalle.edu This change in the ionic environment can affect the apparent formation constant. cdnsciencepub.comnih.gov For the formation of charged complexes, an increase in ionic strength often leads to a decrease in the observed stability constant. cdnsciencepub.com This is because the increased concentration of surrounding ions can screen the electrostatic attraction between the metal cation and the ligand anions. To obtain thermodynamic constants that are independent of solution conditions, it is often necessary to extrapolate experimental data to zero ionic strength. oecd-nea.org

Influence of Temperature: Temperature affects the equilibrium constant of a reaction based on the enthalpy change (ΔH) of the reaction. For the formation of many metal-ligand complexes, the process is exothermic, meaning heat is released. According to Le Châtelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium to the left, favoring the reactants and thus decreasing the stability constant. jove.com Conversely, a decrease in temperature would favor the formation of the complex. The formation of silver thiosulfate (B1220275) complexes, for example, has been shown to be temperature-dependent, with higher temperatures leading to increased conversion to the complex within a certain range. mdpi.com Similarly, the formation of the ferric thiocyanate complex is an exothermic process. williams.edu Therefore, it is expected that the stability of [Ag(SCN)₄]³⁻ will decrease with increasing temperature, although specific thermodynamic data for this complex's temperature dependence is not widely reported.

Speciation Diagrams and pH Dependence of [Ag(SCN)₄]³⁻ Formation

The distribution of silver(I) among its various thiocyanate complexes is dependent on the concentration of the free thiocyanate ligand. This relationship is typically visualized using a speciation diagram, which plots the mole fraction of each species as a function of the logarithm of the free ligand concentration (pSCN).

At very low thiocyanate concentrations, the uncomplexed Ag⁺ ion predominates. As the concentration of SCN⁻ increases, the lower-order complexes [Ag(SCN)] and [Ag(SCN)₂]⁻ are formed sequentially. Further increases in the SCN⁻ concentration lead to the formation of [Ag(SCN)₃]²⁻ and finally, at high thiocyanate concentrations, [Ag(SCN)₄]³⁻ becomes the dominant species in solution. wiley-vch.de The formation of [Ag(SCN)₄]³⁻ is favored only in the presence of a large excess of the thiocyanate ligand. wiley-vch.de

The formation of [Ag(SCN)₄]³⁻ is also implicitly dependent on pH. The thiocyanate ion is the conjugate base of a weak acid, thiocyanic acid (HSCN). In acidic solutions, the thiocyanate ion can be protonated to form HSCN, thereby reducing the concentration of free SCN⁻ available to complex with Ag⁺. The pKa of thiocyanic acid is approximately 0.9. lasalle.edu Therefore, in strongly acidic solutions (pH < 1), a significant portion of the thiocyanate will exist as HSCN, which can inhibit the formation of the higher-order silver thiocyanate complexes. Optimal formation of [Ag(SCN)₄]³⁻ requires a pH that is sufficiently high to ensure that the vast majority of the ligand is present as SCN⁻. A pH range of 6-8 is often cited as optimal for preventing both ligand protonation and silver ion hydrolysis.

Ligand Exchange Kinetics and Mechanisms in Solution

Ligand substitution reactions in metal complexes can proceed through various mechanisms, primarily categorized as associative, dissociative, or interchange. dalalinstitute.comlibretexts.orglibretexts.org An associative (A) mechanism involves the initial formation of a bond with the incoming ligand to create a higher-coordination intermediate, followed by the departure of the leaving ligand. libretexts.orglibretexts.org A dissociative (D) mechanism involves the initial breaking of the bond with the leaving ligand to form a lower-coordination intermediate, which is then attacked by the incoming ligand. libretexts.org The interchange (I) mechanism is a concerted process where bond-making and bond-breaking occur simultaneously. dalalinstitute.com

For silver(I) complexes, which are typically labile (meaning they undergo rapid ligand exchange), the mechanism of ligand substitution can be influenced by several factors. uci.edu Studies on ligand exchange in silver(I) complexes often suggest an associative mechanism is favored. Stopped-flow kinetics studies on the ligand exchange between [Ag(SCN)₄]³⁻ and cyanide (CN⁻) indicate a relatively slow exchange with an activation enthalpy (ΔH‡) of 58 kJ/mol, which is consistent with an associative pathway. The kinetics of ligand exchange reactions can be studied by monitoring changes in spectroscopic properties over time. inorgchemres.orgfudan.edu.cn

Solvation Effects on [Ag(SCN)₄]³⁻ Structure and Reactivity in Solution

Solvation plays a critical role in the chemistry of ions in solution, affecting both the structure and reactivity of complexes like [Ag(SCN)₄]³⁻. nih.gov The stability of a complex is inversely related to the solvation strength of the metal ion and the ligand. iupac.org

Reactivity and Reaction Mechanisms Involving Ag Scn ₄ ³⁻

Redox Chemistry of [Ag(SCN)₄]³⁻ and Related Thiocyanate (B1210189) Species

The redox chemistry of the [Ag(SCN)₄]³⁻ complex is primarily centered on the silver(I) metal center and the thiocyanate ligands. The standard reduction potential for the Ag⁺/Ag couple is +0.7996 V. lardbucket.org However, the complexation of Ag⁺ by thiocyanate ions to form species like AgSCN and [Ag(SCN)₄]³⁻ significantly alters this potential.

The standard potential for the reduction of solid silver thiocyanate (AgSCN) is +0.0895 V, according to the half-reaction: askfilo.compearson.com

AgSCN(s) + e⁻ ⟶ Ag(s) + SCN⁻(aq) askfilo.compearson.com

The thiocyanate ligand itself can undergo oxidation. researchgate.net Under certain conditions, it can be oxidized to species like thiocyanogen, (SCN)₂, or further to sulfate (B86663) and cyanide ions. ajol.info The oxidation of thiocyanate can be a competing reaction in redox processes involving the [Ag(SCN)₄]³⁻ complex, particularly when strong oxidizing agents are present. The redox potentials for thiocyanate oxidation are generally in the range of +0.6 to +0.7 V (vs. SHE). researchgate.net

The following table summarizes the relevant standard reduction potentials:

Half-ReactionStandard Reduction Potential (E°)
Ag⁺ + e⁻ → Ag+0.7996 V lardbucket.org
AgSCN + e⁻ → Ag + SCN⁻+0.0895 V askfilo.compearson.com

Ligand Substitution Reactions and Kinetic Pathways

Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. slideshare.net For the [Ag(SCN)₄]³⁻ complex, these reactions typically involve the displacement of thiocyanate (SCN⁻) ligands by other nucleophiles. The kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the entering ligand, the solvent, and the charge of the complex.

Studies on ligand substitution in square planar and octahedral complexes have identified two primary mechanisms: associative and dissociative pathways. uci.edudalalinstitute.com An associative mechanism involves the formation of an intermediate with a higher coordination number, while a dissociative mechanism proceeds through an intermediate with a lower coordination number. libretexts.org

For silver(I) complexes, which are typically d¹⁰, the electronic configuration does not provide a strong preference for a particular geometry, and they can exhibit lability. Stopped-flow kinetics studies have shown that the reaction of [Ag(SCN)₄]³⁻ with cyanide ions (CN⁻) proceeds with an activation enthalpy (ΔH‡) of 58 kJ/mol, suggesting an associative mechanism is favored. The rate of ligand substitution can be significantly different for different entering ligands, which is often indicative of an associative pathway where the entering ligand plays a crucial role in the rate-determining step. uci.edu

The general rate law for a ligand substitution reaction can provide insights into the mechanism. A first-order dependence on the concentration of the entering ligand suggests an associative mechanism, whereas independence from the entering ligand's concentration points towards a dissociative pathway. dalalinstitute.com

The following table provides a simplified overview of the characteristics of associative and dissociative ligand substitution mechanisms:

MechanismKey Characteristics
Associative - Formation of a higher coordination number intermediate. libretexts.org- Rate is often dependent on the concentration and nature of the entering ligand. dalalinstitute.com- Generally favored for square planar and some labile octahedral complexes.
Dissociative - Formation of a lower coordination number intermediate.- Rate is often independent of the entering ligand's concentration. dalalinstitute.com- Common for many octahedral complexes.

Photochemical Transformations and Reaction Mechanisms of [Ag(SCN)₄]³⁻

The [Ag(SCN)₄]³⁻ complex and related silver thiocyanate species can undergo photochemical transformations upon irradiation with light. These transformations often involve charge transfer processes. The photoluminescence spectrum of a viologen-bearing silver-thiocyanate photocatalyst shows a strong red emission at 624 nm when excited at 430 nm, which is attributed to a metal-to-ligand charge transfer (MLCT) from the silver center to the π anti-bonding orbitals of the SCN⁻ ligand. mdpi.com

Upon irradiation, particularly with UV light, silver thiocyanate (AgSCN) can be reduced to metallic silver nanoparticles. researchgate.netbeilstein-journals.org This process is central to the formation of Ag@AgSCN plasmonic photocatalysts. researchgate.netbeilstein-journals.org The formation of these nanostructures enhances their photocatalytic activity under visible light due to the surface plasmon resonance of the silver nanoparticles. beilstein-journals.org

The photochemical mechanism in a silver-thiocyanate/viologen photocatalyst involves the generation of electron-hole pairs. mdpi.com The photogenerated electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals, while the holes can be stabilized by the electron-rich silver-thiocyanate anions. mdpi.com These reactive oxygen species can then degrade organic pollutants. mdpi.com

Some silver(I) complexes, including those with thiocyanate, have shown photo-induced structural changes. acs.org For example, in some copper(I) and silver(I) phosphine (B1218219) thiocyanate complexes, photoinduced reorganization can lead to changes in the coordination environment of the metal center. acs.org While not directly about [Ag(SCN)₄]³⁻, this suggests that similar photo-induced structural dynamics could be possible.

Catalytic Applications and Mechanistic Studies Involving [Ag(SCN)₄]³⁻ Intermediates

While the catalytic applications of the specific [Ag(SCN)₄]³⁻ complex are not extensively detailed in the provided search results, related silver-thiocyanate systems show significant catalytic activity. The formation of a surface complex of thiocyanate on silver nanoparticles supported on TiO₂ has been shown to dramatically enhance photocatalytic hydrogen production. acs.org In this system, the thiocyanate is not consumed but acts as a modifier, facilitating the transfer of photogenerated electrons and the adsorption of protons on the silver surface. acs.org

Silver-thiocyanate based materials have also been investigated as photocatalysts for the degradation of organic pollutants. mdpi.com A viologen-directed silver-thiocyanate photocatalyst demonstrated high efficiency in degrading rhodamine B in artificial seawater. mdpi.com The proposed mechanism involves the generation of reactive oxygen species through a metal-to-ligand charge transfer process. mdpi.com

Furthermore, Ag@AgSCN nanostructures have shown enhanced photocatalytic activity for the degradation of oxytetracycline (B609801) under visible light. researchgate.netbeilstein-journals.org The enhanced activity is attributed to the surface plasmon resonance of the silver nanoparticles and the high stability of the AgSCN. beilstein-journals.org

Mechanistic studies suggest that the formation of silver-thiocyanate surface complexes is crucial for the observed catalytic enhancement. acs.org These complexes can alter the electronic properties of the silver surface, improving interfacial electron transfer rates. acs.org

Advanced Analytical Techniques for Ag Scn ₄ ³⁻ Characterization

Mass Spectrometry (ESI-MS, MALDI-TOF) for Complex Ion Identification

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of ionized particles. solubilityofthings.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for the analysis of thermally labile and non-volatile coordination complexes such as [Ag(SCN)₄]³⁻, as they can transfer ions from solution to the gas phase with minimal fragmentation. uvic.cametwarebio.com

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI-MS is a highly sensitive technique that generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol. metwarebio.com It is exceptionally useful for the analysis of polar, and often large, biomolecules and inorganic complexes. metwarebio.com For the characterization of [Ag(SCN)₄]³⁻, ESI-MS can confirm the identity of the complex ion in solution. The process involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer. The resulting spectrum would be expected to show peaks corresponding to the [Ag(SCN)₄]³⁻ anion and potentially other related species formed in the electrospray process. The technique is considered a gold standard for the quantitative analysis of drugs and metabolites in complex biological samples when coupled with liquid chromatography (LC-ESI-MS/MS). nih.gov Although direct studies on [Ag(SCN)₄]³⁻ are not prevalent in the reviewed literature, the characterization of similar metal complexes, such as tetracoordinated silver(I) complexes with bipyridine and phenanthroline ligands, has successfully utilized ESI-MS, demonstrating the appearance of intact cations in the positive ion mode. cdnsciencepub.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

MALDI-TOF MS is another soft ionization technique primarily used for the analysis of large molecules like proteins and synthetic polymers. nist.govaging-us.com In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. aging-us.comscielo.br The time-of-flight analyzer then separates the ions based on their m/z ratio. scielo.br While widely used in microbiology to create "protein fingerprints" for bacterial identification, its application can be extended to inorganic complexes. aging-us.comeuphresco.net For [Ag(SCN)₄]³⁻, MALDI-TOF MS could provide a clear mass spectrum showing the peak corresponding to the complex ion. The choice of matrix is critical for successful analysis and to avoid interference. nist.gov The technique has been shown to be effective in the characterization of organometallic complexes and can be used to study cluster aggregation. uvic.ca

Table 1: Comparison of Mass Spectrometry Techniques for [Ag(SCN)₄]³⁻ Analysis

Feature Electrospray Ionization-Mass Spectrometry (ESI-MS) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF)
Ionization Principle Ionization from solution via a high-voltage-induced aerosol. metwarebio.com Laser-induced desorption from a solid matrix. aging-us.com
Sample State Solution metwarebio.com Solid (co-crystallized with matrix) aging-us.com
Typical Analytes Polar molecules, biomolecules, inorganic complexes. metwarebio.com Large molecules (proteins, polymers), can be used for smaller complexes. nist.govaging-us.com
Key Advantage for [Ag(SCN)₄]³⁻ Directly analyzes the complex from solution, preserving its state. High mass resolution and sensitivity, suitable for identifying the intact complex ion. scielo.br
Potential Challenge Solvent and adduct formation can complicate spectra. Matrix selection is crucial and can influence ionization efficiency. nist.gov

Electrochemical Methods (Voltammetry) for Redox Behavior Investigation

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. libretexts.orgsapub.org These techniques are instrumental in studying the redox behavior of electroactive species like the [Ag(SCN)₄]³⁻ complex. A modern voltammetric setup typically uses a three-electrode system: a working electrode, a reference electrode, and an auxiliary (or counter) electrode. libretexts.orgsynthasite.com

The electrochemical behavior of thiocyanate (B1210189) (SCN⁻) and its complexes with silver can be investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). In the context of a silver electrode, the addition of SCN⁻ leads to the formation of Ag⁺-SCN⁻ complexes. mdpi.com The oxidation and reduction peaks observed in a voltammogram provide qualitative and quantitative information about the species involved. libretexts.org

For instance, studies on silver nanoparticle-modified electrodes have shown that the presence of SCN⁻ results in a new oxidation peak due to the formation of a silver-thiocyanate complex. mdpi.comresearchgate.net The peak current increases with the concentration of SCN⁻, demonstrating a direct relationship that can be used for quantification. mdpi.com The redox potential for silver nanoparticles is lower than that of bulk silver, indicating different reductive properties. mdpi.com The electrochemical oxidation of SCN⁻ itself can be complex, potentially forming species like trithiocyanate, (SCN)₃⁻, at certain potentials. researchgate.net Investigating the voltammetry of the [Ag(SCN)₄]³⁻ complex would reveal its stability window, and the potentials at which the central silver ion or the thiocyanate ligands undergo oxidation or reduction.

Table 2: Expected Voltammetric Data for Species Related to [Ag(SCN)₄]³⁻

Technique Analyte/System Observation Significance for [Ag(SCN)₄]³⁻
Cyclic Voltammetry (CV) SCN⁻ at Ag nanoparticle electrode A new anodic peak appears upon addition of SCN⁻. mdpi.comresearchgate.net Indicates the formation and oxidation of a silver-thiocyanate complex on the electrode surface.
Differential Pulse Voltammetry (DPV) SCN⁻ at Ag nanoparticle electrode Anodic peak current is proportional to SCN⁻ concentration. mdpi.com Can be used to quantify species in equilibrium with [Ag(SCN)₄]³⁻.
Cyclic Voltammetry (CV) SCN⁻ in acidic medium Two oxidation processes are observed, with the formation of (SCN)₃⁻ as a stable product in the first step. researchgate.net Provides insight into the potential redox reactions of the thiocyanate ligands within the complex.

Chromatography and Capillary Electrophoresis for Speciation Analysis

Speciation analysis, the separation and quantification of different chemical forms of an element, is critical for understanding the behavior of metal complexes in solution. pragolab.czanalytik-jena.com Techniques like ion chromatography (IC) and capillary electrophoresis (CE) are powerful tools for this purpose, often coupled with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS). pragolab.czanalytik-jena.com

Chromatography:

Ion chromatography is a well-established technique for separating ions and polar molecules. For the analysis of solutions containing [Ag(SCN)₄]³⁻, IC can be used to separate the complex anion from free thiocyanate and other anions present in the matrix. researchgate.netsmenet.org Studies on cyanide leaching solutions, for example, have successfully used high-performance liquid chromatography (HPLC) with UV detection to separate and quantify various sulfur species, including thiocyanate. smenet.org A method for analyzing total cyanide involves derivatization with tetrathionate (B1226582) to form thiocyanate, which is then quantified by HPLC, demonstrating the robustness of chromatographic methods for SCN⁻ analysis. mpg.de The coupling of liquid chromatography with ICP-MS (LC-ICP-MS) provides exceptional sensitivity for determining the speciation of elements in complex samples. analytik-jena.com

Capillary Electrophoresis (CE):

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field inside a narrow capillary. koreascience.krspeciation.net It offers high separation efficiency, rapid analysis, and low sample consumption. koreascience.krresearchgate.net CE is an excellent alternative to chromatography for speciation analysis, as the lack of a stationary phase can minimize unwanted interactions and species transformation during analysis. speciation.net

The coupling of CE with ICP-MS (CE-ICP-MS) is a highly effective technique for elemental speciation, combining the high-resolution separation of CE with the sensitive, element-specific detection of ICP-MS. koreascience.krmdpi.com This hyphenated technique would be ideal for the speciation analysis of silver thiocyanate solutions, allowing for the separation and quantification of [Ag(SCN)₄]³⁻ alongside other silver-thiocyanate species that may exist in equilibrium, such as [Ag(SCN)₂]⁻ and [Ag(SCN)₃]²⁻. The main challenge in CE-ICP-MS is the design of the interface between the capillary outlet and the mass spectrometer's nebulizer. koreascience.krmdpi.com

Table 3: Separation Techniques for Speciation of [Ag(SCN)₄]³⁻ and Related Species

Technique Principle Detection Method Application to [Ag(SCN)₄]³⁻ Speciation
Ion Chromatography (IC) Separation based on ion-exchange interactions with a stationary phase. pragolab.czsmenet.org UV Absorbance, Conductivity, ICP-MS analytik-jena.comsmenet.org Separation of [Ag(SCN)₄]³⁻ from free SCN⁻ and other anions in solution. researchgate.netsmenet.org
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field. koreascience.krspeciation.net UV Absorbance, ICP-MS koreascience.krmdpi.com High-efficiency separation of different silver-thiocyanate complex species with minimal sample disturbance. speciation.net

Emerging Research Frontiers and Future Directions for Ag Scn ₄ ³⁻

Integration of [Ag(SCN)₄]³⁻ in Nanomaterial Synthesis and Functionalization

The tetrathiocyanatoargentate(I) complex is proving to be a valuable precursor and functionalizing agent in the realm of nanomaterials. Its utility spans the synthesis of silver-containing nanoparticles and the modification of their surfaces to impart specific properties.

One of the key applications of silver thiocyanate (B1210189) complexes is in the synthesis of silver nanoparticles (AgNPs). These complexes can serve as a source of silver ions for reduction to metallic silver, forming nanoparticles with unique optical and catalytic properties. mdpi.com For instance, the digestion of silver nitrate (B79036) in the presence of thiocyanate can lead to the formation of AgNPs with a mean particle size of approximately 4.0 ± 0.6 nm. The resulting nanoparticles have potential applications in medical diagnostics and therapeutics.

Furthermore, the [Ag(SCN)₄]³⁻ complex and related silver thiocyanate species are utilized in the functionalization of nanomaterials. The thiocyanate ligand can act as a linker, attaching to the surface of nanoparticles and modifying their chemical and physical characteristics. acs.org This surface modification can enhance the catalytic activity of the nanomaterials. For example, forming a silver-thiocyanate surface complex on Ag/TiO₂ photocatalysts has been shown to boost hydrogen production by enhancing interfacial electron transfer and facilitating the adsorption of protons. acs.org

Recent research has also explored the use of electrolytes containing [Ag(SCN)₄]³⁻ for the electrodeposition of polycrystalline silver coatings. researchgate.netresearchgate.netresearchgate.net These coatings exhibit varying surface roughness at the nanolevel, which in turn influences their corrosion resistance. researchgate.net This highlights the potential for tuning the properties of silver films for applications in electronics and protective coatings.

Table 1: Applications of [Ag(SCN)₄]³⁻ in Nanomaterial Science

Application Area Description Key Findings
Nanoparticle Synthesis Precursor for the generation of silver nanoparticles (AgNPs). Can produce AgNPs with controlled sizes, for example, 4.0 ± 0.6 nm, for use in medical applications.
Surface Functionalization Modification of nanoparticle surfaces to enhance catalytic activity. acs.org Thiocyanate complexation on Ag/TiO₂ boosts photocatalytic hydrogen production. acs.org
Electrodeposition Component in electrolytes for creating nanostructured silver coatings. researchgate.netresearchgate.netresearchgate.net Allows for the tuning of surface roughness and corrosion resistance of silver films. researchgate.net

| Plasmonic Nanostructures | Formation of Ag@AgSCN composites for enhanced photocatalysis. | Demonstrates improved photocatalytic activity under visible light for environmental remediation. |

Exploration of [Ag(SCN)₄]³⁻ in Supramolecular Architectures and Framework Materials

The [Ag(SCN)₄]³⁻ anion, with its versatile coordination capabilities, is a valuable building block in the construction of supramolecular architectures and coordination polymers. The thiocyanate ligand's ability to bridge multiple metal centers allows for the formation of extended one-, two-, and even three-dimensional networks. jyu.fimdpi.comnih.gov

In the solid state, the thiocyanate ligand can adopt various coordination modes, acting as a linker between silver(I) ions. jyu.fimdpi.com For example, it can exhibit µ₁,₁,₃ bridging, connecting three Ag(I) ions to form complex ring structures that lead to two-dimensional coordination polymers. jyu.fimdpi.com In other instances, mixed µ₁,₁ and µ₁,₃ bridging modes result in one-dimensional polymeric chains. jyu.fimdpi.com The specific coordination mode is influenced by factors such as the presence of other ligands and the reaction conditions. jyu.fimdpi.com

The resulting coordination polymers often exhibit interesting properties, such as luminescence, which can be tuned by the specific arrangement of the [Ag(SCN)₄]³⁻ units and other components within the framework. researchgate.net The stability of these crystal structures is often enhanced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. jyu.fimdpi.com

The study of these silver-thiocyanate-based coordination polymers is a burgeoning field, with potential applications in areas such as optoelectronics, catalysis, and sensing. ontosight.ai The ability to design and synthesize novel frameworks with tailored properties by carefully selecting the building blocks, including the [Ag(SCN)₄]³⁻ anion, is a key focus of current research. jyu.fimdpi.comontosight.ai

Advanced Time-Resolved Spectroscopic Studies of [Ag(SCN)₄]³⁻ Dynamics

To fully understand and exploit the properties of [Ag(SCN)₄]³⁻, it is crucial to investigate its dynamic behavior on ultrafast timescales. Advanced time-resolved spectroscopic techniques are being employed to probe the excited-state dynamics and structural fluctuations of this complex.

Femtosecond transient absorption spectroscopy, for instance, can reveal the lifetimes of excited states and the pathways of energy relaxation. aip.orgnih.gov Such studies on related silver-ligand systems have uncovered unusually long-lived excited states, which are sensitive to the molecular architecture. aip.orgnih.gov While specific studies on the isolated [Ag(SCN)₄]³⁻ complex are emerging, insights can be drawn from research on similar systems. For example, in silver-mediated DNA base pairs, a long-lived excited state lasting over 10 nanoseconds has been observed, a feature not present in the metal-free DNA. aip.orgnih.gov

Two-dimensional infrared (2D-IR) spectroscopy is another powerful tool for examining the structural dynamics of molecules in solution. researchgate.net By probing the vibrational modes of the thiocyanate ligand, 2D-IR can provide information on the fluctuations of the local environment around the complex and the interactions between the ligand and the silver ion. researchgate.net Studies on heme-bound thiocyanate have demonstrated the ability of this technique to elucidate structural heterogeneity and ligand-protein interactions. researchgate.net

These advanced spectroscopic methods provide a detailed picture of the photophysical and vibrational dynamics of [Ag(SCN)₄]³⁻, which is essential for designing materials with specific optical and electronic properties.

Novel Computational Approaches for Predicting [Ag(SCN)₄]³⁻ Behavior in Complex Environments

Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the case of [Ag(SCN)₄]³⁻, a variety of computational approaches are being utilized to model its electronic structure, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used method for modeling the electronic structure of the [Ag(SCN)₄]³⁻ complex. By employing appropriate hybrid functionals and relativistic corrections for the silver atom, DFT calculations can provide insights into the nature of the Ag-SCN bonding. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, aiding in the assignment of electronic transitions.

Molecular dynamics (MD) simulations offer a way to study the behavior of [Ag(SCN)₄]³⁻ in complex environments, such as in solution or at interfaces. acs.org These simulations can provide information on the solvation structure around the complex and the dynamics of its interactions with solvent molecules. This is particularly important for understanding its role in processes like electrodeposition and catalysis.

Furthermore, computational models are being integrated into process simulation software to predict the behavior of aqueous systems containing [Ag(SCN)₄]³⁻ and other electrolytes. ualberta.cascribd.comscribd.com These models, which account for speciation and high ionic strength, are crucial for applications in areas such as chemical manufacturing and waste water treatment. scribd.comscribd.com

Table 2: Computational Methods for [Ag(SCN)₄]³⁻ Research

Computational Method Application Insights Gained
Density Functional Theory (DFT) Modeling electronic structure and bonding. Understanding Ag-SCN bond character (σ-donation vs. π-backbonding).
Time-Dependent DFT (TD-DFT) Simulating UV-Vis spectra. Assignment of electronic transitions.
Molecular Dynamics (MD) Studying behavior in complex environments. acs.org Information on solvation and interfacial dynamics. acs.org

| Process Simulation Models | Predicting behavior in aqueous electrolyte systems. ualberta.cascribd.comscribd.com | Facilitates design and optimization of industrial processes. scribd.comscribd.com |

Interdisciplinary Methodological Advancements for [Ag(SCN)₄]³⁻ Research

The multifaceted nature of [Ag(SCN)₄]³⁻ research necessitates an interdisciplinary approach, combining techniques from various fields of chemistry and materials science. This integration of methodologies is leading to a more comprehensive understanding of the complex and its potential applications.

The synthesis of [Ag(SCN)₄]³⁻ and its derivatives is being advanced through the exploration of novel methods such as mechanochemical synthesis. This solvent-free approach offers a more environmentally friendly alternative to traditional solution-phase synthesis.

Characterization of the complex and its related materials relies on a suite of analytical techniques. X-ray diffraction is essential for determining the crystal structures of coordination polymers. jyu.fimdpi.commdpi.com Spectroscopic methods, including infrared, Raman, and UV-Vis spectroscopy, provide crucial information about the coordination environment and electronic properties. mdpi.com For instance, Raman spectroscopy can distinguish between terminal and bridging thiocyanate ligands based on the position of the ν(SCN) mode.

The study of [Ag(SCN)₄]³⁻ in functional materials often involves electrochemical methods. Techniques like electrochemical impedance spectroscopy are used to probe the corrosion resistance of silver coatings electrodeposited from thiocyanate-containing electrolytes. researchgate.net

Collaborative efforts that bring together experts in synthesis, characterization, spectroscopy, and computational modeling are essential for driving future discoveries in the field of [Ag(SCN)₄]³⁻ research. The open sharing of data and research protocols will further accelerate progress in this exciting area.

Q & A

Basic: What are the optimal synthetic conditions for preparing [Ag(SCN)₄]³⁻ complexes, and how can purity be verified?

Methodological Answer:
The synthesis of [Ag(SCN)₄]³⁻ typically involves reacting silver nitrate (AgNO₃) with excess potassium thiocyanate (KSCN) in aqueous media. Key variables include:

  • pH control (6–8) to prevent ligand protonation or Ag⁺ hydrolysis.
  • Counterion selection (e.g., K⁺ or NH₄⁺) to stabilize the complex.
  • Temperature (25–40°C) to balance reaction kinetics and thermal stability.

Purity Verification:

  • UV-Vis Spectroscopy : Monitor the absorption peak near 260–280 nm, characteristic of SCN⁻ → Ag charge-transfer transitions .
  • X-ray Diffraction (XRD) : Compare crystallographic data with reference structures (e.g., ICSD database) to confirm geometry .
  • Elemental Analysis : Validate stoichiometry via Ag:S:C:N ratios.

Basic: Which spectroscopic techniques are most effective for characterizing [Ag(SCN)₄]³⁻ structural and electronic properties?

Methodological Answer:

  • Raman Spectroscopy : Identify ν(SCN) vibrational modes (e.g., bridging vs. terminal SCN ligands) to infer coordination geometry .
  • NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O to detect ligand exchange dynamics (if any) .
  • X-ray Absorption Spectroscopy (XAS) : Analyze Ag L-edge spectra to probe oxidation states and ligand-field splitting .

Advanced: How do solvent polarity and counterion choice influence the thermodynamic stability of [Ag(SCN)₄]³⁻?

Methodological Answer:
Stability constants (log β) vary with:

  • Solvent Dielectric Constant : Higher polarity (e.g., water vs. DMSO) stabilizes charged complexes.
  • Counterion Polarizability : Larger ions (e.g., [NEt₄]⁺ vs. K⁺) reduce ion pairing, enhancing solubility .

Experimental Approach:

  • Potentiometric Titrations : Measure log β under controlled ionic strength (e.g., 0.1 M KNO₃) .
  • Conductivity Measurements : Correlate molar conductivity with dissociation behavior .

Advanced: How can researchers resolve contradictions in reported stability constants for [Ag(SCN)₄]³⁻ across studies?

Methodological Answer:
Contradictions often arise from:

  • Ionic Strength Variations : Use the Davies equation to normalize stability constants to zero ionic strength .
  • Competing Ligands : Verify reagent purity (e.g., trace Cl⁻ in SCN⁻ salts can form AgCl precipitates) .
  • Analytical Techniques : Compare data from independent methods (e.g., spectrophotometry vs. potentiometry) .

Table 1: Example Stability Constants (log β) for [Ag(SCN)₄]³⁻

StudyIonic Strength (M)Methodlog β
A (2020)0.1Potentiometry10.2 ± 0.3
B (2022)0.5Spectrophotometry9.5 ± 0.2

Advanced: What computational strategies are suitable for modeling the electronic structure of [Ag(SCN)₄]³⁻?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with relativistic corrections for Ag. Basis sets like LANL2DZ for Ag and 6-31G* for S/C/N are recommended .
  • TD-DFT : Simulate UV-Vis spectra to assign electronic transitions .
  • Natural Bond Orbital (NBO) Analysis : Quantify Ag-SCN bonding contributions (e.g., σ-donation vs. π-backbonding) .

Basic: What are the common pitfalls in crystallizing [Ag(SCN)₄]³⁻ salts, and how can they be mitigated?

Methodological Answer:

  • Pitfall 1 : Rapid crystallization yields microcrystalline aggregates.
    Solution : Use slow evaporation with ethanol/water mixtures.
  • Pitfall 2 : Hygroscopicity of NH₄⁺ salts.
    Solution : Prefer K⁺ or [PPh₄]⁺ counterions for air-stable crystals .

Advanced: How does ligand substitution kinetics in [Ag(SCN)₄]³⁻ compare to other Ag-thiocyanate complexes?

Methodological Answer:

  • Stopped-Flow Kinetics : Monitor ligand exchange with competing anions (e.g., CN⁻) under pseudo-first-order conditions .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring analysis to distinguish associative vs. dissociative pathways .

Basic: What safety protocols are critical when handling [Ag(SCN)₄]³⁻ due to its toxicity and instability?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of SCN⁻ degradation products (e.g., HCN).
  • Waste Disposal : Precipitate Ag as Ag₂S before disposal .

Advanced: How can researchers design experiments to probe the luminescent properties of [Ag(SCN)₄]³⁻?

Methodological Answer:

  • Temperature-Dependent Photoluminescence : Measure emission spectra at 77 K (liquid N₂) to suppress non-radiative decay .
  • Lifetime Measurements : Use time-resolved spectroscopy to distinguish fluorescence (ns) vs. phosphorescence (µs–ms) .

Advanced: What strategies validate the reproducibility of [Ag(SCN)₄]³⁻ synthesis and characterization in interdisciplinary studies?

Methodological Answer:

  • Collaborative Validation : Share protocols with independent labs to test replicability .
  • Open Data : Publish raw XRD, spectroscopic, and kinetic datasets in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.